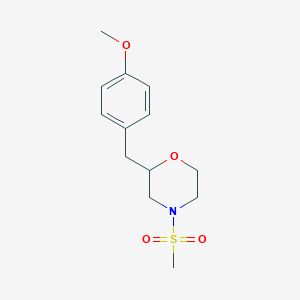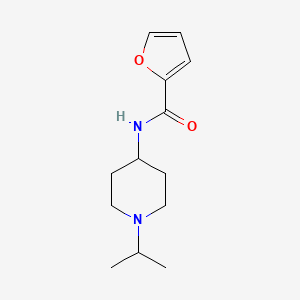![molecular formula C18H15N3O3S B6001947 N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6001947.png)
N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide, also known as PSB-0739, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular pathways and processes.
Applications De Recherche Scientifique
N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the activity of several enzymes, including the serine/threonine protein kinase CK2 and the histone acetyltransferase p300/CBP. These enzymes play important roles in a variety of cellular processes, including gene expression, DNA repair, and cell cycle regulation.
Mécanisme D'action
N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide works by binding to the active site of CK2 and p300/CBP, preventing these enzymes from carrying out their normal functions. This results in a variety of biochemical and physiological effects, including changes in gene expression, alterations in cell cycle progression, and inhibition of DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular pathway or process being investigated. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to enhance the efficacy of certain chemotherapeutic agents, making it a potential adjuvant therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide in lab experiments is its specificity for CK2 and p300/CBP. This allows researchers to selectively target these enzymes, without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, the effects of this compound may be cell type-specific, meaning that its effects may vary depending on the specific cell line being studied.
Orientations Futures
There are several potential future directions for research involving N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide. One possible direction is the investigation of its effects on other cellular pathways and processes, beyond CK2 and p300/CBP. Additionally, this compound could be used in combination with other compounds to investigate potential synergistic effects. Finally, the development of more soluble derivatives of this compound could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide involves several steps, including the reaction of 4-bromo-N-phenylbenzamide with 2-pyridinylamine, followed by the reaction of the resulting intermediate with a sulfonyl chloride. This process results in the formation of this compound, which can then be purified and characterized using various analytical techniques.
Propriétés
IUPAC Name |
N-phenyl-3-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(20-15-8-2-1-3-9-15)14-7-6-10-16(13-14)25(23,24)21-17-11-4-5-12-19-17/h1-13H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPFSPCWMJNMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-chlorophenyl){1-[(2,4-difluorophenyl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6001869.png)
![1-[2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6001881.png)

![(2-ethoxy-5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)methanol](/img/structure/B6001896.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[3-(5-methyl-2-furyl)butyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6001901.png)
![1-[cyclohexyl(methyl)amino]-3-{3-[(4-ethyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6001904.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-naphthamide](/img/structure/B6001909.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B6001917.png)

![N-(3,5-dimethoxyphenyl)-3-[1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6001939.png)
![4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6001949.png)
![ethyl 1-[3-(allyloxy)benzoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6001955.png)

![1,5-dimethyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6001979.png)
